molecular formula C22H24BrNO3 B11417773 5-bromo-1-[3-(4-tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dione

5-bromo-1-[3-(4-tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B11417773
M. Wt: 430.3 g/mol
InChI Key: WIYZQLCTYUKXJZ-UHFFFAOYSA-N
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Description

5-BROMO-1-[3-(4-TERT-BUTYLPHENOXY)PROPYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom, a tert-butylphenoxy group, and a dihydroindole-2,3-dione core, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-[3-(4-TERT-BUTYLPHENOXY)PROPYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting from readily available precursorsThe final step often includes the formation of the dihydroindole-2,3-dione core under specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-[3-(4-TERT-BUTYLPHENOXY)PROPYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-BROMO-1-[3-(4-TERT-BUTYLPHENOXY)PROPYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-1-[3-(4-TERT-BUTYLPHENOXY)PROPYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is unique due to its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

5-bromo-1-[3-(4-tert-butylphenoxy)propyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C22H24BrNO3/c1-14-12-16(23)13-18-19(14)24(21(26)20(18)25)10-5-11-27-17-8-6-15(7-9-17)22(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3

InChI Key

WIYZQLCTYUKXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C)Br

Origin of Product

United States

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